3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid
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Overview
Description
3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid is a chemical compound with the empirical formula C18H15N5O2 and a molecular weight of 333.34 g/mol . This compound is known for its ability to inhibit phosphodiesterase enzymes, specifically PDE8A and PDE4A, which play a role in various biological processes .
Preparation Methods
The synthesis of 3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid involves several steps. One common method includes the reaction of 3-ethyl-1,2,4-triazolo[4,3-c]quinazoline with 3-aminobenzoic acid under specific conditions . The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like DMSO or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Mechanism of Action
The mechanism of action of 3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid involves the inhibition of phosphodiesterase enzymes PDE8A and PDE4A. By blocking these enzymes, the compound increases the levels of cyclic nucleotides, which play a role in various cellular processes. This leads to an increase in steroid synthesis in Leydig cells .
Comparison with Similar Compounds
Similar compounds to 3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid include:
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds also exhibit antiviral and antimicrobial activities.
Tris[1,2,4]triazolo[1,3,5]triazine derivatives: Known for their use in constructing star-shaped tristriazolotriazine derivatives.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds are noted for their thermal stability and detonation performance.
The uniqueness of this compound lies in its specific inhibition of PDE8A and PDE4A, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H15N5O2 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
3-[(3-ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid |
InChI |
InChI=1S/C18H15N5O2/c1-2-15-21-22-16-13-8-3-4-9-14(13)20-18(23(15)16)19-12-7-5-6-11(10-12)17(24)25/h3-10H,2H2,1H3,(H,19,20)(H,24,25) |
InChI Key |
INDKHRIZOIEPIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C(=NC3=CC=CC=C32)NC4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
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